

"toxicological profile of clothianidin metabolites"

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Compound of Interest

Compound Name: *Clothianidin-2-S-propanoic acid*

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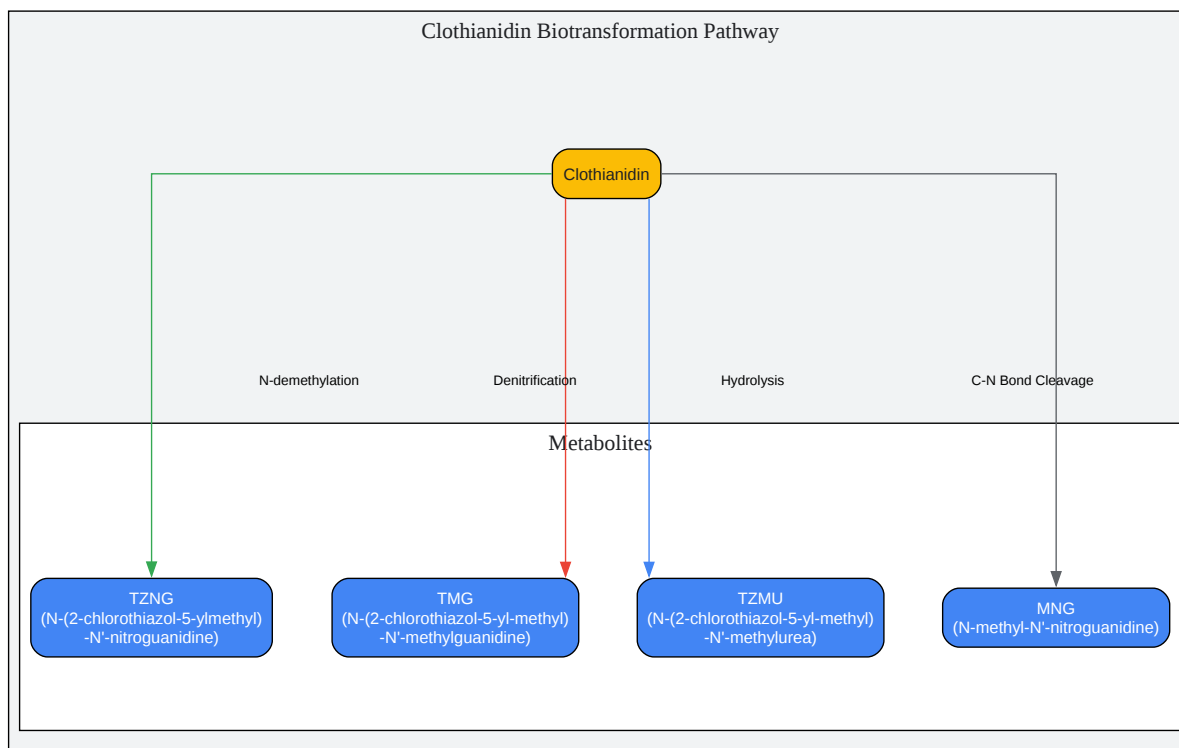
An In-depth Technical Guide to the Toxicological Profile of Clothianidin Metabolites

Introduction

Clothianidin, a systemic neonicotinoid insecticide, is widely used for controlling a variety of pests in agriculture.[1][2] Its mode of action involves acting as an agonist on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the central nervous system and subsequent death.[3] Following application, clothianidin undergoes biotransformation in plants, animals, and the environment, resulting in the formation of several metabolites.[1][4] Understanding the toxicological profile of these metabolites is crucial for a comprehensive assessment of the overall risk associated with the use of clothianidin. This technical guide provides a detailed overview of the toxicology of key clothianidin metabolites, summarizing quantitative data, outlining experimental protocols, and visualizing metabolic and experimental pathways.

Biotransformation of Clothianidin

In both rats and plants, clothianidin is metabolized through several key pathways.[1][5] The primary metabolic reactions include N-demethylation, hydrolysis of the nitroimino moiety, denitrification, and cleavage of the C-N bond between the thiazolyl-methyl and guanidine moieties.[1][6] The major metabolites identified include N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG), N-methyl-N'-nitroguanidine (MNG), N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea (TZMU), and N-(2-chlorothiazol-5-yl-methyl)-N'-methylguanidine (TMG).[1] In zebrafish, metabolic pathways were identified as N-demethylation and nitro-reduction.[7]



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Caption: Major metabolic pathways of clothianidin.[1][6]

Toxicological Profiles of Key Metabolites

Regulatory agencies have evaluated the toxicity of clothianidin and several of its metabolites. While the parent compound and its metabolites generally exhibit low acute toxicity via dermal and inhalation routes, some metabolites show increased toxicity via the oral route.[3][8]

Acute Toxicity

Acute toxicity studies are fundamental in characterizing the potential hazards of chemical substances. The available data for clothianidin metabolites indicate varying levels of toxicity. Notably, the metabolite TMG has shown increased relative toxicity in rats compared to the parent compound.[3][8]

| Metabolite | Species | Route | LD50 / Toxicity Category | Citation |
|---|----------------------------|-------|----------------------------------|----------|
| TMG (N-(2-chlorothiazol-5-ylmethyl)-N'-methylguanidine) | Rat | Oral | Category II (Increased Toxicity) | [3] |
| TMG | Honey Bee (Apis mellifera) | Oral | > 152 µ g/bee (Low Toxicity) | [9] |
| MNG (N-methyl-N'-nitroguanidine) | Honey Bee (Apis mellifera) | Oral | > 153 µ g/bee (Low Toxicity) | [9] |
| TZMU (N-(2-chlorothiazol-5-yl-methyl)-N'-methylurea) | Honey Bee (Apis mellifera) | Oral | > 113 µ g/bee (Low Toxicity) | [9] |
| TZNG (N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine) | Honey Bee (Apis mellifera) | Oral | 3.95 µ g/bee (Moderate Toxicity) | [9] |
| Clothianidin (Parent) | Rat | Oral | 523 - 1216 mg/kg bw (Moderate) | [6] |
| Clothianidin (Parent) | Mouse | Oral | 389 mg/kg bw (Category II) | [3][6] |

Experimental Protocol: Acute Oral Toxicity Study (General) A typical acute oral toxicity study, such as those submitted for regulatory assessment, follows standardized guidelines (e.g., OECD Test Guideline 423).

- Test Species: Commonly Wistar or Sprague-Dawley rats.
- Administration: A single dose of the test substance is administered by oral gavage.

- **Dose Levels:** A range of doses is used to determine the dose that causes mortality in 50% of the test animals (LD50).
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity and mortality.
- **Endpoints:** The primary endpoint is the LD50 value. Other observations include changes in body weight, clinical signs of toxicity (e.g., changes in behavior, appearance), and gross necropsy findings at the end of the study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. Studies on clothianidin and its metabolites have been conducted using various in vitro and in vivo systems.

A study investigating the genotoxic effects of clothianidin on human peripheral blood lymphocytes found that the parent compound induced chromosomal aberrations (CAs) and micronuclei (MN) formation.[\[10\]](#) However, when a metabolic activation system (S9 mix) was included to simulate metabolism, the genotoxic effects were not observed, suggesting that the metabolites formed under these conditions are not genotoxic to human lymphocytes.[\[10\]](#)[\[11\]](#)

| Test System | Compound | Metabolic Activation (S9) | Result | Citation |
|------------------------------|--------------------------|---------------------------|--|----------------------|
| Human Lymphocytes (in vitro) | Clothianidin | Without S9 | Genotoxic & Cytotoxic | [10] |
| Human Lymphocytes (in vitro) | Clothianidin Metabolites | With S9 | Not Significantly Genotoxic or Cytotoxic | [10] |

Experimental Protocol: In Vitro Chromosomal Aberration & Micronucleus Test[\[10\]](#)

- **Test System:** Human peripheral blood lymphocyte cultures obtained from healthy, non-smoking donors.

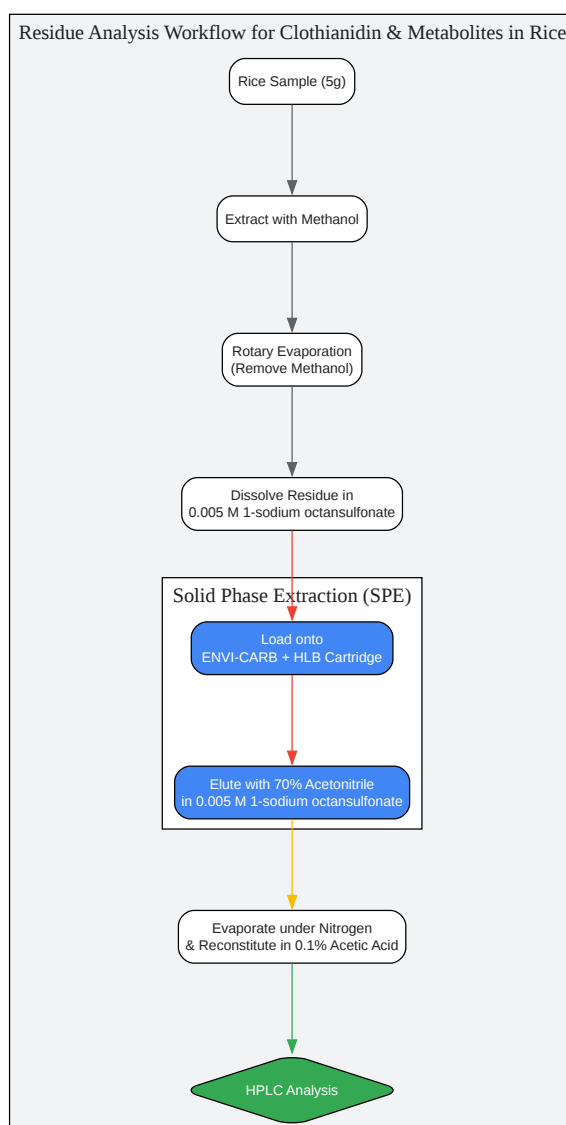
- Treatment without S9 mix: Cultures were treated with clothianidin at concentrations of 25, 50, and 100 µg/ml for 48 hours.
- Treatment with S9 mix: Cultures were treated with the same concentrations of clothianidin for 3 hours in the presence of a rat liver S9 fraction to induce metabolic activation.
- Controls: Dimethyl sulfoxide (DMSO) was used as a solvent control.
- Endpoints:
 - Cytotoxicity: Assessed by measuring the Mitotic Index (MI) and Nuclear Division Index (NDI).
 - Genotoxicity: Assessed by scoring the frequency of chromosomal aberrations and micronuclei formation in cultured lymphocytes.
- Analysis: Statistical analysis is performed to compare the results from the treated groups to the solvent control.

Developmental and Reproductive Toxicity

The potential for clothianidin and its metabolites to cause developmental or reproductive harm has been investigated in multi-generation studies. While there was no evidence of increased susceptibility of fetuses following in utero exposure in developmental studies, increased quantitative susceptibility of rat pups was observed in both reproduction and developmental neurotoxicity studies.[8] Offspring toxicity, including decreased body weight gains, delayed sexual maturation, and an increase in stillbirths, was observed at doses lower than those causing maternal toxicity.[8] Specific toxicity data for individual metabolites in these long-term studies are often not differentiated from the parent compound's overall effects.

Analytical and Experimental Workflows

Accurate determination of clothianidin and its metabolites in various matrices is essential for exposure and risk assessment. High-performance liquid chromatography (HPLC) coupled with a UV detector or tandem mass spectrometry (LC-MS/MS) are common analytical methods.[1][12][13]



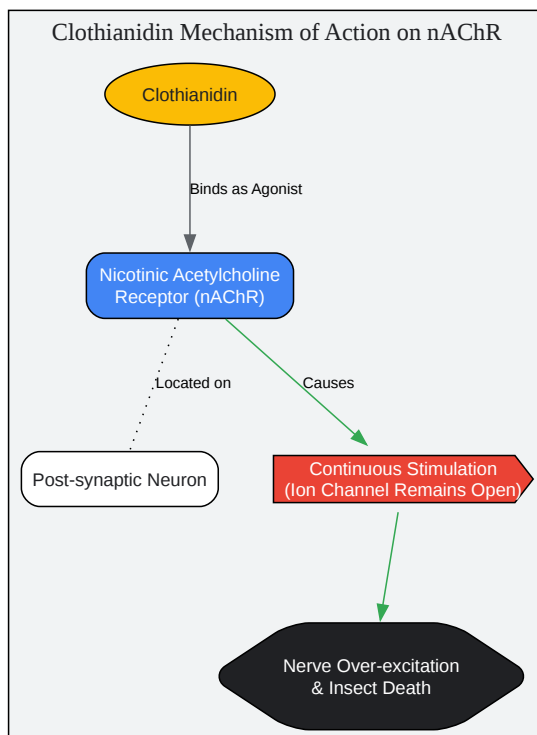
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Caption: Workflow for the analysis of clothianidin and its metabolites in rice.[1][2]

Mechanism of Action and Signaling Pathways

Clothianidin's primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) in insects.[2][5] This binding is largely irreversible by acetylcholinesterase, leading to continuous nerve stimulation.[5] In mammals, the binding affinity of neonicotinoids to nAChRs is significantly lower, and the blood-brain barrier provides a degree of protection, contributing to their selective toxicity.[5]

While the mechanism of the parent compound is well-established, specific data on the interaction of individual metabolites with nAChRs or other signaling pathways are less detailed. However, some metabolites, such as N-desmethyl derivatives, are known to retain a binding affinity to nAChRs that is comparable to the parent compounds.[12][14] The primary toxic effects observed in mammals are not consistently linked to a single target organ but involve the liver, hematopoietic system, and kidneys.[3][8]



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Caption: Agonistic action of clothianidin on the insect nAChR.[3][5]

Conclusion

The toxicological profile of clothianidin is complex and involves the consideration of its various metabolites. The data indicates that while many metabolites are of low toxicological concern, some, such as TMG, exhibit increased acute oral toxicity in mammals compared to the parent compound.[3][8] Genotoxicity studies suggest that while clothianidin itself can be genotoxic in vitro, its metabolites may not share this property.[10] A significant data gap remains in the detailed characterization of the chronic toxicity and specific mechanisms of action for individual metabolites. Further research is necessary to fully elucidate the contribution of each metabolite

to the overall toxicity profile of clothianidin, particularly concerning developmental neurotoxicity where offspring susceptibility has been noted.[8]

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